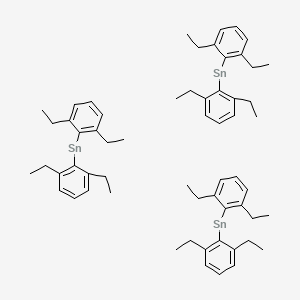
Tristannirane, hexakis(2,6-diethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tristannirane, hexakis(2,6-diethylphenyl)- is a compound that belongs to the class of organotin compounds. It is characterized by the presence of three tin atoms arranged in a triangular structure, each bonded to two 2,6-diethylphenyl groups. This compound is of interest due to its unique structural and electronic properties, which make it a subject of study in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tristannirane, hexakis(2,6-diethylphenyl)- typically involves the reaction of tin halides with organolithium or Grignard reagents. One common method is the reaction of hexakis(2,6-diethylphenyl)tin(IV) chloride with lithium diethylamide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product .
Industrial Production Methods
While there is limited information on the large-scale industrial production of Tristannirane, hexakis(2,6-diethylphenyl)-, the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques. Industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tristannirane, hexakis(2,6-diethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl or aryl lithium reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups attached to the tin atoms .
Applications De Recherche Scientifique
Tristannirane, hexakis(2,6-diethylphenyl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Materials Science: The compound’s unique electronic properties make it useful in the development of semiconducting materials and as a component in electronic devices.
Biology and Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, particularly for their antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism by which Tristannirane, hexakis(2,6-diethylphenyl)- exerts its effects involves the interaction of the tin atoms with various molecular targets. The tin atoms can form coordination complexes with other molecules, influencing their reactivity and stability. The specific pathways involved depend on the particular application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexaphenyldistannane: Similar in structure but with phenyl groups instead of 2,6-diethylphenyl groups.
Hexastannabenzene: A related compound with a benzene-like structure but with tin atoms replacing some of the carbon atoms.
Uniqueness
Tristannirane, hexakis(2,6-diethylphenyl)- is unique due to the presence of the 2,6-diethylphenyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other organotin compounds and useful in specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
84143-92-0 |
|---|---|
Formule moléculaire |
C60H78Sn3 |
Poids moléculaire |
1155.4 g/mol |
Nom IUPAC |
bis(2,6-diethylphenyl)tin |
InChI |
InChI=1S/6C10H13.3Sn/c6*1-3-9-6-5-7-10(4-2)8-9;;;/h6*5-7H,3-4H2,1-2H3;;; |
Clé InChI |
RIARXTUBROOHJI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)[Sn]C2=C(C=CC=C2CC)CC.CCC1=C(C(=CC=C1)CC)[Sn]C2=C(C=CC=C2CC)CC.CCC1=C(C(=CC=C1)CC)[Sn]C2=C(C=CC=C2CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



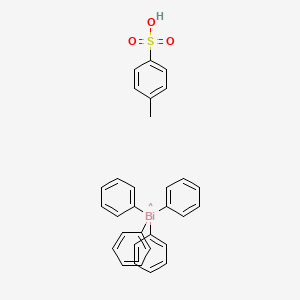

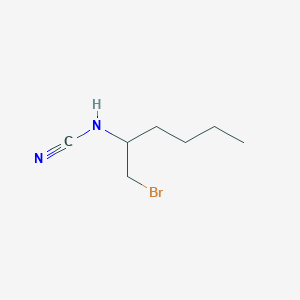

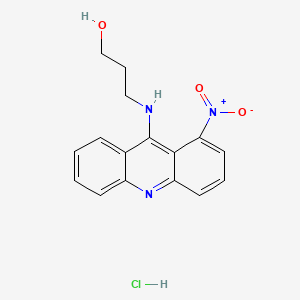
![4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile](/img/structure/B14426307.png)
![3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one](/img/structure/B14426315.png)
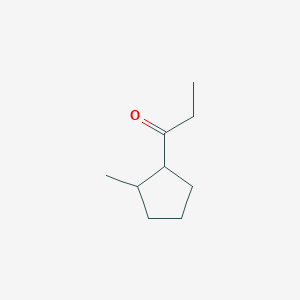
![N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)](/img/structure/B14426332.png)
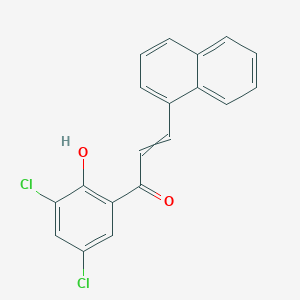

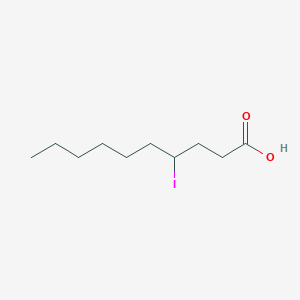
![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)
